Bromo-PEG3-Acid

Catalog No.
S522114
CAS No.
782475-35-8
M.F
C9H17BrO5
M. Wt
285.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG3-Acid

CAS Number

782475-35-8

Product Name

Bromo-PEG3-Acid

IUPAC Name

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid

Molecular Formula

C9H17BrO5

Molecular Weight

285.13

InChI

InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8H2,(H,11,12)

InChI Key

OKWHCSUISPMYIJ-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCBr)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Bromo-PEG3-acid

Description

The exact mass of the compound Bromo-PEG3-Acid is 284.0259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties:

  • Bromo-PEG3-Acid consists of three parts:
    • A terminal bromo (Br) group, which acts as a reactive site for chemical modifications Source: Sigma-Aldrich:
    • A short polyethylene glycol (PEG) chain with three ethylene glycol units. This chain increases water solubility, making the molecule compatible with biological environments Source: BroadPharm:
    • A terminal carboxylic acid (COOH) group, which can form stable bonds with other molecules Source: BenchChem:

Bioconjugation:

Bromo-PEG3-Acid's key application lies in bioconjugation, a technique for linking biomolecules (e.g., proteins, peptides, antibodies) with other molecules or surfaces Source: Sigma-Aldrich: . The process involves:

  • Reacting the bromo group with a nucleophilic group (like amine) on the biomolecule.
  • Forming a stable amide bond between the biomolecule and Bromo-PEG3-Acid.

This conjugation offers several advantages:

  • Improved solubility and stability of biomolecules in water Source: BroadPharm:
  • Controlled delivery of drugs or targeting of specific cells/tissues by attached biomolecules Source: Sigma-Aldrich:

Other Applications:

Bromo-PEG3-Acid can also serve as a building block for synthesizing:

  • Small molecules with desired properties Source: Sigma-Aldrich:
  • Conjugates combining small molecules and biomolecules for specific research purposes Source: Sigma-Aldrich:
  • Tools used in chemical biology and medicinal chemistry research Source: Sigma-Aldrich:

Bromo-PEG3-Acid is a chemical compound characterized by the presence of a bromine atom and a polyethylene glycol (PEG) moiety with three ethylene glycol units, terminating in a carboxylic acid functional group. Its molecular formula is C9H17BrO5C_9H_{17}BrO_5 and it has a molecular weight of approximately 285.13 g/mol. The structure of Bromo-PEG3-Acid includes a hydrophilic PEG spacer that enhances its solubility in aqueous environments, making it particularly useful in various biochemical applications, especially in drug delivery and bioconjugation processes .

Bromo-PEG3-Acid itself doesn't have a specific mechanism of action. Its primary function is to act as a bridge between a biomolecule and another molecule of interest. The PEG spacer introduced by Bromo-PEG3-Acid can enhance the biocompatibility, solubility, and stability of the biomolecule conjugate [].

, notably:

  • Formation of Amides: The carboxylic acid can react with primary amines in the presence of coupling agents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide or 1-Hydroxybenzotriazole to form stable amide bonds .
  • Esterification: The carboxylic acid can also react with alcohols to form esters, which are useful for creating prodrugs or modifying the solubility and stability of compounds .

Bromo-PEG3-Acid exhibits significant biological activity primarily due to its ability to facilitate the conjugation of various biomolecules. Its hydrophilic nature allows for improved solubility and bioavailability of conjugated drugs. This compound is particularly valuable in proteomics research and drug development, where it serves as a linker in the synthesis of targeted therapeutics .

The synthesis of Bromo-PEG3-Acid typically involves several steps:

  • Synthesis of PEG Derivative: The starting material is often a PEG derivative that can be functionalized.
  • Bromination: The PEG derivative undergoes bromination to introduce the bromine atom, which is critical for its reactivity.
  • Carboxylation: Finally, the introduction of the carboxylic acid group can be achieved through oxidation or other functionalization techniques.

These steps can be performed using standard organic synthesis techniques under controlled conditions to ensure high yields and purity .

Bromo-PEG3-Acid has diverse applications in several fields:

  • Bioconjugation: It is widely used for attaching drugs or other biomolecules to enhance therapeutic efficacy.
  • Drug Delivery Systems: Its properties allow for improved solubility and stability in drug formulations.
  • Research: Utilized in proteomics and biochemical assays to study protein interactions and functions .
  • Development of Targeted Therapies: Serves as a linker in the development of antibody-drug conjugates and other targeted therapies.

Studies on Bromo-PEG3-Acid indicate its effectiveness in forming stable conjugates with various biomolecules. Interaction studies often focus on:

  • Binding Affinity: Assessing how well Bromo-PEG3-Acid binds to target proteins or receptors.
  • Stability of Conjugates: Evaluating the stability of conjugated compounds under physiological conditions.
  • Biological Activity: Investigating how the conjugation affects the biological activity of drugs or biomolecules.

These studies are crucial for understanding its potential as a therapeutic agent and optimizing its use in drug delivery systems .

Bromo-PEG3-Acid shares structural similarities with several other compounds that incorporate PEG linkers. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Bromo-PEG2-AcidTwo ethylene glycol unitsShorter linker may affect solubility
Bromo-PEG4-AcidFour ethylene glycol unitsIncreased hydrophilicity
Azido-PEG3-AcidContains an azide group instead of bromineUseful for click chemistry reactions
Bromo-PEG3-C2-AcidContains a longer carbon chain before acidEnhanced lipophilicity

Bromo-PEG3-Acid is unique due to its optimal balance between hydrophilicity and reactivity, making it particularly effective for bioconjugation applications while maintaining good solubility characteristics .

Bromo-PEG3-Acid (3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid, CAS 782475-35-8) is a heterobifunctional polyethylene glycol derivative featuring a bromo group at one end and a carboxylic acid group at the other [1]. This compound has gained significant attention in chemical biology and medicinal chemistry due to its versatile applications in bioconjugation and as a building block for synthesizing small molecules and conjugates [1] [4].

The molecular structure of Bromo-PEG3-Acid consists of three ethylene glycol units forming a hydrophilic spacer that connects the terminal functional groups [4]. The compound has a molecular formula of C9H17BrO5 and a molecular weight of 285.13 g/mol [4]. Its SMILES notation is represented as BrCCOCCOCCOCCC(O)=O, highlighting its linear structure with the bromo and carboxylic acid terminals [1].

Polyethylene Glycol Spacer Construction

The construction of the polyethylene glycol (PEG) spacer in Bromo-PEG3-Acid typically follows one of several established synthetic routes:

  • Sequential Addition Method: This approach involves the stepwise addition of ethylene oxide units to build the desired PEG chain length [5]. The process begins with a protected ethylene glycol derivative, followed by controlled addition of ethylene oxide units under specific reaction conditions [5]. This method allows precise control over the number of PEG units but requires careful reaction monitoring to prevent over-polymerization [5].

  • Bidirectional Iterative Coupling: This method utilizes the same monomer in each elongation cycle, with the monomer being significantly shorter than the product [18]. Excess monomer can be used to drive the PEG elongation reactions to completion, as it can be easily removed from the final product [18]. This approach is particularly useful for synthesizing PEG chains of moderate length.

  • One-Pot PEG Elongation: A more recent and efficient approach involves using base-labile protecting groups such as phenethyl groups [18]. This method allows each PEG elongation to be achieved in just two steps—deprotection and coupling—in a single reaction vessel [18]. The elimination of separate deprotonation steps and intermediate purification significantly reduces synthesis time and cost [18].

  • Monotosylation Method: This technique involves the selective monotosylation of PEG-diol using silver oxide (Ag2O) [8]. The silver oxide causes the PEG molecule to adopt a semi-circular conformation, bringing the two hydroxyl groups into proximity and creating a slight difference in their acidity [8]. This allows selective tosylation of one hydroxyl group, which can later be replaced with other functional groups [8].

Terminal Group Introduction

The introduction of terminal functional groups—specifically the bromo group at one end and the carboxylic acid at the other—is a critical step in the synthesis of Bromo-PEG3-Acid:

  • Bromo Group Introduction: The bromide terminal can be introduced through several methods:

    • Nucleophilic substitution of a tosylated or other activated PEG derivative using bromide salts [8].
    • Direct bromination of a hydroxyl-terminated PEG using brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) [15].
    • Reaction of a hydroxyl-terminated PEG with hydrobromic acid under controlled conditions [15].
  • Carboxylic Acid Group Introduction: The carboxylic acid terminal is typically introduced through:

    • Oxidation of a terminal alcohol group using oxidizing agents such as chromium-based reagents or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)/sodium hypochlorite systems [15].
    • Reaction of a PEG derivative with an ω-halocarboxylic acid, followed by hydrolysis if necessary [15].
    • Jones oxidation or other selective oxidation methods that convert primary alcohols to carboxylic acids [15].

The following table summarizes the key properties of Bromo-PEG3-Acid:

PropertyDescription
Chemical Name3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid
SynonymsBr-PEG3-acid, Bromo-PEG3-propionic acid, Br-PEG3-CH2CH2COOH, Bromo-PEG3-C2-acid
CAS Number782475-35-8
Molecular FormulaC9H17BrO5
Molecular Weight285.13 g/mol
Functional GroupsBromo (terminal), PEG spacer (middle), Carboxylic acid (terminal)
Physical StateColorless to light yellow liquid/oily liquid
SolubilitySoluble in water, dimethyl sulfoxide, dimethylformamide, dichloromethane
Storage Conditions-20°C

The synthesis of Bromo-PEG3-Acid requires careful control of reaction conditions to ensure high yield and purity [15]. The hydrophilic nature of the PEG spacer enhances the compound's solubility in aqueous media, making it particularly valuable for biological applications [4]. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can readily react with primary amines in the presence of activators to form stable amide bonds [4] [15].

Purification Methods: Chromatographic and Crystallization Techniques

The purification of Bromo-PEG3-Acid and similar PEG derivatives presents unique challenges due to their amphiphilic nature and the potential presence of various byproducts and unreacted starting materials [9]. Effective purification is crucial to ensure the high purity required for applications in chemical biology and medicinal chemistry [9]. Several chromatographic and crystallization techniques have been developed and optimized for this purpose.

Chromatographic Techniques

Chromatographic methods are among the most widely used approaches for purifying PEG derivatives, including Bromo-PEG3-Acid:

  • Column Chromatography: Traditional silica gel column chromatography remains a fundamental technique for purifying PEG derivatives [11]. For Bromo-PEG3-Acid, a typical mobile phase consists of a gradient of ethyl acetate in hexanes or dichloromethane in methanol [11]. The polarity of the mobile phase can be adjusted based on the specific impurities present in the crude product [11].

  • Ion Exchange Chromatography (IEX): This technique is particularly valuable for purifying PEGylated compounds with charged functional groups [9]. For Bromo-PEG3-Acid, cation exchange chromatography using SP-Sepharose HP media at pH 3 with a linear sodium chloride gradient (250-500 mM) has proven effective [19]. The separation is based on the PEG-to-protein ratio, with PEG somehow interfering with or weakening the interaction of the compound with the cation-exchange media [19].

  • Size Exclusion Chromatography (SEC): SEC is effective for separating PEG derivatives based on their molecular size [9]. This technique is particularly useful for removing low molecular weight byproducts, unreacted PEG, and native proteins from the reaction mixture [9]. However, SEC typically has lower resolution compared to other chromatographic methods and is often used as a complementary technique [9].

  • Reversed-Phase Chromatography: For analyzing and purifying PEG derivatives, reversed-phase HPLC using C4 polymer-based columns has shown promising results [19]. This method can separate PEGs based on both size and functional group substitution, making it valuable for assessing the purity of Bromo-PEG3-Acid [19].

  • Hydrophobic Interaction Chromatography (HIC): Although less commonly used than IEX or SEC, HIC can serve as a complementary technique for purifying PEG derivatives that are difficult to separate by other methods [9]. HIC separates compounds based on weak hydrophobic interactions between the compounds and hydrophobic adsorbents [9].

The following table summarizes the key chromatographic techniques used for purifying Bromo-PEG3-Acid:

Chromatographic MethodPrincipleAdvantagesLimitations
Column ChromatographySeparation based on polarityVersatile, widely accessibleLabor-intensive, solvent-intensive
Ion Exchange ChromatographySeparation based on chargeExcellent for separating positional isomersMay require buffer optimization
Size Exclusion ChromatographySeparation based on molecular sizeNon-destructive, good for high MW compoundsLower resolution, dilution of sample
Reversed-Phase ChromatographySeparation based on hydrophobicityHigh resolution, can separate isomersMay require organic solvents
Hydrophobic Interaction ChromatographySeparation based on hydrophobic interactionsComplementary to IEXLower capacity, poor resolution between adjacent peaks

Crystallization Techniques

Crystallization offers an alternative or complementary approach to chromatography for purifying Bromo-PEG3-Acid and related compounds:

  • Solvent/Anti-solvent Crystallization: This technique involves dissolving the crude product in a good solvent (e.g., dichloromethane or ethyl acetate) followed by the slow addition of an anti-solvent (e.g., hexanes or diethyl ether) to induce crystallization [12]. The crystallization behavior of PEG derivatives is influenced by factors such as temperature, solvent composition, and cooling rate [12].

  • Temperature-Controlled Crystallization: The crystallization of PEG derivatives can be achieved by carefully controlling the temperature during the cooling process [12]. For Bromo-PEG3-Acid, crystallization typically occurs at temperatures below room temperature, with the exact temperature depending on the solvent system used [12].

  • Seeding Techniques: Introducing seed crystals of the pure compound can facilitate the crystallization process and improve the purity of the final product [12]. This approach is particularly useful when dealing with compounds that are difficult to crystallize or tend to form oils rather than crystals [12].

  • Cross-linker Content Influence: Research has shown that the cross-linker content plays a crucial role in the crystallization behavior of PEG derivatives [12]. When the cross-linker content is between 3.5 wt% and 5.8 wt%, distinct endothermic peaks of PEG crystal fusion can be observed, indicating successful crystallization [12].

The crystallization of PEG derivatives is influenced by various factors, including the molecular weight of the PEG chain, the nature of the terminal groups, and the presence of impurities [12]. For Bromo-PEG3-Acid, the relatively short PEG chain (three ethylene glycol units) and the presence of both hydrophilic (carboxylic acid) and hydrophobic (bromo) terminal groups can affect its crystallization behavior [12].

Scalability and Yield Optimization Strategies

Scaling up the synthesis of Bromo-PEG3-Acid from laboratory to industrial scale presents numerous challenges that must be addressed to ensure consistent quality, high yield, and cost-effectiveness [17]. Various strategies have been developed to optimize the synthesis process and improve scalability.

Reaction Condition Optimization

Optimizing reaction conditions is crucial for maximizing yield and minimizing side reactions:

  • Temperature Control: The temperature significantly affects both the reaction rate and selectivity [22]. For PEG derivatives, maintaining precise temperature control is essential, particularly during the introduction of terminal functional groups [22]. Studies have shown that temperature and pressure are the most significant variables affecting reaction performance, with p-values of 0.006 and 0.0117, respectively [22].

  • Solvent Selection: The choice of solvent can dramatically impact reaction efficiency and product purity [22]. Traditional organic solvents like dichloromethane and tetrahydrofuran are commonly used, but more sustainable alternatives such as supercritical carbon dioxide (scCO2) have shown promise [22]. Using scCO2 as a reaction medium for PEG conjugation has achieved synthesis success rates of up to 82.32% [22].

  • Catalyst Optimization: For reactions involving PEG derivatives, the selection of appropriate catalysts can significantly enhance reaction rates and selectivity [22]. Catalyst optimization involves not only choosing the right catalyst but also determining the optimal catalyst loading and activation conditions [22].

  • Reaction Time: Determining the optimal reaction time is essential for maximizing yield while minimizing degradation or side reactions [17]. For some PEG derivatives, extending the reaction time from 1 hour to overnight can increase the yield by up to 18 times [17].

Synthetic Route Selection

The choice of synthetic route significantly impacts the scalability and overall efficiency of the process:

  • One-Pot Synthesis Approaches: Traditional stepwise PEG synthesis typically involves three steps—deprotection, deprotonation, and coupling—performed in two separate reaction vessels [25]. However, newer approaches using base-labile protecting groups allow for deprotection and coupling to be performed in a single vessel, eliminating the need for intermediate purification and significantly reducing synthesis time and cost [25].

  • Continuous Flow Synthesis: Continuous flow chemistry offers advantages over batch processes, including better heat transfer, improved mixing, and more precise reaction control [27]. This approach is particularly valuable for scaling up the synthesis of PEG derivatives, as it allows for consistent production with reduced batch-to-batch variability [27].

  • Green Chemistry Approaches: Sustainable synthesis methods, such as using supercritical carbon dioxide as a reaction medium instead of traditional organic solvents, can improve both the environmental impact and the economics of large-scale production [22]. These approaches often result in simpler purification processes and reduced waste generation [22].

Yield Enhancement Strategies

Several strategies have been developed specifically to enhance the yield of PEG derivatives like Bromo-PEG3-Acid:

  • Reagent Ratio Optimization: Carefully adjusting the ratios of reagents can significantly impact reaction yield [27]. For PEG derivatives, using excess of certain reagents (particularly those that can be easily removed during purification) can drive reactions to completion and improve overall yield [27].

  • Protecting Group Strategies: The choice of protecting groups and deprotection conditions can significantly impact yield [25]. Base-labile protecting groups like phenethyl groups have shown advantages over traditional acid-labile groups like dimethoxytrityl (DMTr) for PEG synthesis, as they allow for more efficient one-pot synthesis approaches [25].

  • Reaction Monitoring and Control: Real-time monitoring of reaction progress using techniques such as HPLC or NMR can help optimize reaction endpoints and prevent over-reaction or degradation [27]. This is particularly important for reactions involving PEG derivatives, which can be sensitive to reaction conditions [27].

  • Purification Process Integration: Integrating purification steps into the synthesis workflow can improve overall yield by minimizing losses during transfers between separate operations [19]. For example, developing chromatographic methods that can simultaneously assess both size heterogeneity and functional group substitution can streamline the purification process [19].

The following table summarizes key optimization strategies for scaling up the synthesis of Bromo-PEG3-Acid:

Optimization StrategyImpact on YieldScalability Considerations
Reaction Condition OptimizationCan significantly improve conversion rates and reduce side reactionsParameters may need adjustment when scaling up
Catalyst SelectionProper catalyst can increase reaction rate and selectivitySome catalysts may be cost-prohibitive at larger scales
Solvent System OptimizationAppropriate solvent system enhances solubility and reaction efficiencySolvent recovery systems needed for industrial scale
Temperature ControlControlled temperature prevents degradation and improves selectivityHeat transfer becomes critical at larger scales
Reaction Time OptimizationOptimal reaction time maximizes yield while minimizing degradationReaction kinetics may change with scale
Reagent Ratio AdjustmentBalanced reagent ratios minimize waste and maximize conversionEconomic considerations become more important at scale

Recent research has demonstrated that factorial design can be an effective approach for optimizing reaction conditions [22]. By systematically varying parameters such as temperature, pressure, and catalyst loading, researchers have identified optimal conditions that achieve synthesis success rates of over 80% [22]. This approach is particularly valuable when scaling up the synthesis of PEG derivatives, as it allows for efficient exploration of the parameter space and identification of robust operating conditions [22].

Mechanistic Framework of Nucleophilic Substitution

The nucleophilic substitution reactions involving Bromo-PEG3-Acid proceed predominantly via an SN2 mechanism (bimolecular nucleophilic substitution) [5] [6]. This reaction pathway is characterized by a concerted process where bond formation between the nucleophile and electrophilic carbon occurs simultaneously with the departure of the bromide leaving group [7] [8]. The reaction exhibits second-order kinetics, with the rate law expressed as:

Rate = k[Nucleophile][Bromo-PEG3-Acid]

The exceptional leaving group ability of bromide stems from its position in the halide reactivity series: I⁻ > Br⁻ > Cl⁻ > F⁻ [9] [10]. This ordering directly correlates with the basicity of the halide anions, where weaker bases constitute superior leaving groups [11]. Bromide's intermediate position in this series provides an optimal balance between reactivity and synthetic accessibility [12].

Structural Factors Influencing Reactivity

The primary alkyl nature of the carbon atom bearing the bromide group in Bromo-PEG3-Acid significantly enhances SN2 reactivity [13]. Primary carbons experience minimal steric hindrance, allowing nucleophiles to approach from the backside relative to the leaving group with optimal orbital overlap [6]. This backside attack results in Walden inversion, where the stereochemical configuration at the reaction center undergoes complete inversion [5].

The hydrophilic polyethylene glycol spacer in Bromo-PEG3-Acid serves multiple critical functions [1] [2]. The PEG3 backbone increases aqueous solubility, making the compound compatible with biological systems while maintaining the electrophilic character of the bromide-bearing carbon [14]. Additionally, the ether oxygens in the PEG chain provide stabilization through inductive effects without significantly compromising the leaving group ability [15].

Substrate Compatibility and Nucleophile Selection

The versatility of Bromo-PEG3-Acid in nucleophilic substitution reactions extends to a broad range of nucleophilic species [16]. Primary and secondary amines represent the most commonly employed nucleophiles, forming stable carbon-nitrogen bonds through direct displacement of bromide [17]. The reaction proceeds efficiently under mild conditions, typically at room temperature in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [15].

Thiol nucleophiles demonstrate exceptional compatibility with Bromo-PEG3-Acid, leveraging the high nucleophilicity of sulfur atoms [18]. These reactions proceed rapidly and selectively, forming carbon-sulfur bonds that are stable under physiological conditions [19]. The resulting thioether linkages have found extensive application in protein modification and bioconjugation protocols [20].

Azide nucleophiles represent another important class of substrates for Bromo-PEG3-Acid [16] [21]. The displacement of bromide by azide anions generates azide-functionalized PEG derivatives that serve as precursors for click chemistry applications [22] [23]. This transformation enables access to a vast array of bioorthogonal conjugation strategies through subsequent azide-alkyne cycloaddition reactions [24].

Amide Bond Formation: Carboxylic Acid Activation (EDC/DCC/HATU)

The carboxylic acid terminus of Bromo-PEG3-Acid provides a complementary reactive site for amide bond formation through activation with established coupling reagents [1] [4]. This dual functionality enables sequential or orthogonal conjugation strategies, where the bromide and carboxyl groups can be selectively addressed to create complex bioconjugate architectures [25] [26].

EDC-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) represents the most frequently employed coupling reagent for activating the carboxylic acid functionality of Bromo-PEG3-Acid [27] [28]. EDC functions as a zero-length crosslinker, facilitating direct amide bond formation without incorporating additional structural elements into the final product [29].

The mechanism of EDC-mediated coupling involves initial activation of the carboxylic acid through formation of an O-acylisourea intermediate [28] [30]. This highly reactive species readily undergoes nucleophilic attack by primary amines, resulting in amide bond formation with concomitant release of an EDC-derived urea byproduct [27] [31]. The optimal pH range for EDC coupling spans 4.5 to 6.0, where the carboxylic acid exists predominantly in its protonated form while maintaining amine nucleophilicity [32] [33].

EDC coupling with Bromo-PEG3-Acid proceeds under remarkably mild conditions, typically requiring reaction times of 15 minutes to 2 hours at room temperature [31] [33]. The water-soluble nature of EDC enables reactions to proceed in aqueous or mixed aqueous-organic solvent systems, providing compatibility with sensitive biomolecules [26] [29].

DCC-Mediated Amide Coupling

N,N'-Dicyclohexylcarbodiimide (DCC) offers an alternative approach for activating the carboxylic acid functionality of Bromo-PEG3-Acid, particularly in non-aqueous synthetic environments [28] [34]. DCC operates through a similar mechanism to EDC, forming an O-acylisourea intermediate that undergoes subsequent nucleophilic displacement by amines [35] [36].

The primary advantage of DCC lies in its compatibility with anhydrous conditions and organic solvents such as dichloromethane, dimethylformamide, and tetrahydrofuran [27] [30]. This characteristic makes DCC particularly valuable for coupling reactions involving moisture-sensitive substrates or when enhanced reaction rates are required [34] [37].

DCC-mediated coupling typically requires longer reaction times compared to EDC, spanning 1 to 24 hours depending on substrate reactivity and reaction conditions [28] [34]. The formation of dicyclohexylurea as a byproduct necessitates purification procedures to remove this crystalline material from reaction mixtures [27] [35].

HATU-Mediated Amide Coupling

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) represents a state-of-the-art coupling reagent that provides exceptional efficiency for activating the carboxylic acid functionality of Bromo-PEG3-Acid [38] [39]. HATU operates through formation of an OAt-active ester intermediate, where OAt represents 1-hydroxy-7-azabenzotriazole [40].

The mechanism involves initial deprotonation of the carboxylic acid by an organic base such as N,N-diisopropylethylamine, followed by nucleophilic attack on HATU to generate the active ester [38] [41]. This intermediate demonstrates exceptional reactivity toward amine nucleophiles, enabling rapid amide bond formation under mild conditions [39] [40].

HATU-mediated coupling proceeds optimally at pH 7.0 to 9.0 in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [38] [32]. Reaction times typically range from 30 minutes to 3 hours, with yields consistently exceeding 85% for most amine substrates [39] [40]. The minimal epimerization observed with HATU makes it particularly valuable for peptide synthesis applications where stereochemical integrity is paramount [42].

Comparative Analysis of Coupling Reagents

The selection of appropriate coupling reagents for Bromo-PEG3-Acid depends on specific synthetic requirements and substrate compatibility considerations. EDC offers cost-effectiveness and mild aqueous conditions but requires careful pH control and may exhibit limited efficiency with sterically hindered amines [27] [26]. DCC provides robust performance in organic solvents with excellent yields but necessitates anhydrous conditions and byproduct removal [28] [30]. HATU delivers superior reaction rates and minimal side reactions but commands higher costs and requires specialized handling procedures [38] [39].

Heterobifunctional Linker Design for Orthogonal Conjugation

The unique structural features of Bromo-PEG3-Acid enable sophisticated orthogonal conjugation strategies where the bromide and carboxyl functional groups can be selectively addressed in sequential or parallel reaction schemes [43] [44]. This capability transforms Bromo-PEG3-Acid from a simple crosslinker into a versatile platform for constructing complex molecular architectures with precise spatial and functional control [45] [46].

Sequential Conjugation Strategies

Sequential nucleophilic substitution represents a powerful approach for leveraging the orthogonal reactivity of Bromo-PEG3-Acid [16] [21]. In this strategy, the bromide group undergoes initial displacement by a specialized nucleophile such as azide, generating an azide-functionalized intermediate that retains the carboxylic acid functionality intact [24] [22].

The resulting azide-PEG3-acid intermediate serves as a precursor for subsequent bioorthogonal reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [23] [47]. These click chemistry transformations proceed with exceptional selectivity and efficiency, enabling attachment of alkyne-functionalized biomolecules or synthetic probes [22] [20].

The carboxylic acid terminus remains available for independent conjugation through amide bond formation, creating opportunities for dual functionalization where two distinct molecular entities are attached to opposite ends of the PEG3 spacer [48] [49]. This approach has found extensive application in the synthesis of antibody-drug conjugates where precise control over drug-to-antibody ratios is essential [50] [51].

Chemoselective Activation Protocols

pH-controlled activation sequences enable temporal control over the reactivity of functional groups in Bromo-PEG3-Acid [32] [33]. Under mildly acidic conditions (pH 4.5-6.0), the carboxylic acid can be selectively activated using EDC while the bromide remains unreactive toward most biological nucleophiles [27] [31]. This selectivity window allows for primary amine conjugation through amide bond formation without interference from competing nucleophilic substitution reactions [26] [29].

Subsequent adjustment to neutral or mildly basic conditions (pH 7.0-8.5) enables activation of the bromide group toward nucleophilic displacement while maintaining the stability of previously formed amide bonds [9] [10]. This sequential activation protocol has proven particularly valuable for protein modification applications where multiple conjugation sites require independent addressing [48] [52].

Bioorthogonal Integration Strategies

The integration of Bromo-PEG3-Acid into bioorthogonal conjugation protocols represents a frontier area in chemical biology and bioconjugation research [22] [23]. The bromide group can undergo displacement by tetrazine nucleophiles, generating tetrazine-functionalized PEG3-acid derivatives that participate in inverse electron demand Diels-Alder reactions with dienophile partners [24] [18].

These bioorthogonal transformations proceed with exceptional reaction rates (k > 10³ M⁻¹s⁻¹) and demonstrate complete selectivity for their complementary reaction partners in complex biological environments [22] [23]. The resulting cycloadducts exhibit remarkable stability under physiological conditions, making them suitable for in vivo applications including live cell imaging and therapeutic delivery [20] [53].

PROTAC Synthesis Applications

Proteolysis Targeting Chimeras (PROTACs) represent a rapidly expanding class of therapeutic molecules that leverage the dual functionality of Bromo-PEG3-Acid for linker construction [50] [44]. The bromide group enables attachment of E3 ligase binding moieties through nucleophilic substitution reactions, while the carboxylic acid facilitates conjugation of target protein ligands through amide bond formation [54] [55].

The PEG3 spacer length in Bromo-PEG3-Acid provides an optimal distance for ternary complex formation between target proteins and E3 ligases [44] [56]. This spacer length has demonstrated superior degradation efficiency compared to shorter or longer alternatives, highlighting the importance of precise linker design in PROTAC development [50] [54].

Research findings indicate that PEG-based linkers constitute approximately 54% of published PROTAC structures, with the PEG3 variant representing a particularly favored choice due to its balance of flexibility, solubility, and biocompatibility [44] [56]. The incorporation of Bromo-PEG3-Acid into PROTAC synthesis workflows has enabled rapid exploration of structure-activity relationships through modular assembly approaches [50] [55].

Surface Functionalization and Nanoparticle Applications

The heterobifunctional nature of Bromo-PEG3-Acid has found extensive application in surface functionalization and nanoparticle modification protocols [57] [52]. The bromide group enables covalent attachment to surface-bound nucleophiles such as amine-functionalized silanes or thiol-modified gold surfaces [58] .

The carboxylic acid terminus provides a handle for subsequent biomolecule attachment through standard EDC/NHS coupling protocols [26] [33]. This sequential functionalization approach has enabled the construction of biosensing platforms where the PEG3 spacer minimizes steric interference while maintaining molecular accessibility [60] [52].

Quantitative control over surface coverage can be achieved by varying the concentration of Bromo-PEG3-Acid during the initial surface modification step [52]. This capability enables fine-tuning of biosensor performance characteristics including sensitivity, dynamic range, and response kinetics [57] [61].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

284.0259

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
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